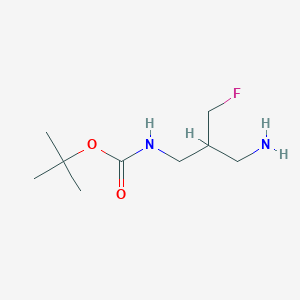![molecular formula C15H20ClN B13598914 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride](/img/structure/B13598914.png)
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-8-azabicyclo[321]oct-2-enehydrochloride is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride typically involves the formation of the azabicyclo[3.2.1]octane core followed by the introduction of the 4-ethylphenyl group. Common synthetic routes include:
Cyclization Reactions: Starting from suitable precursors, cyclization reactions can be employed to form the azabicyclo[3.2.1]octane core.
Substitution Reactions: Introduction of the 4-ethylphenyl group can be achieved through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonanes: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Bicyclo[3.2.1]octanes: These compounds have a similar core structure but may have different substituents.
Uniqueness
3-(4-Ethylphenyl)-8-azabicyclo[3.2.1]oct-2-enehydrochloride is unique due to the presence of the 4-ethylphenyl group and the specific arrangement of atoms in the azabicyclo[3.2.1]octane core. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H20ClN |
|---|---|
Poids moléculaire |
249.78 g/mol |
Nom IUPAC |
3-(4-ethylphenyl)-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride |
InChI |
InChI=1S/C15H19N.ClH/c1-2-11-3-5-12(6-4-11)13-9-14-7-8-15(10-13)16-14;/h3-6,9,14-16H,2,7-8,10H2,1H3;1H |
Clé InChI |
QZIXANJCJQELDG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC3CCC(C2)N3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



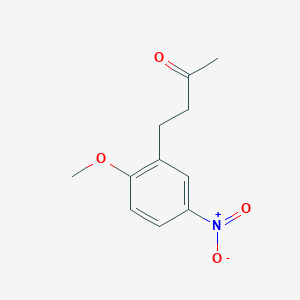
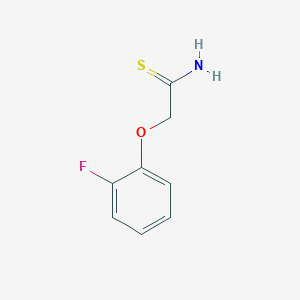
amine](/img/structure/B13598850.png)
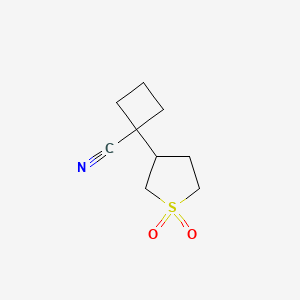

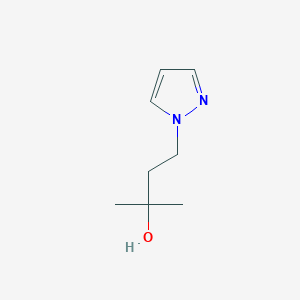
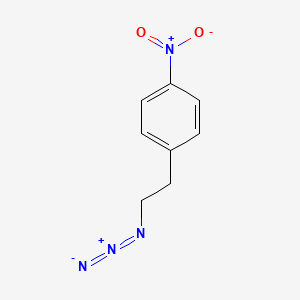
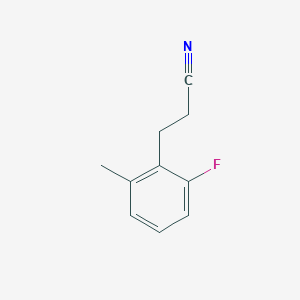
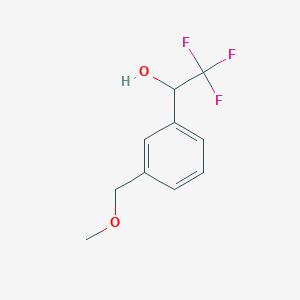
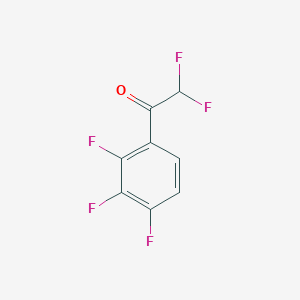
![2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
